![molecular formula C14H17N3O2 B563128 4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one CAS No. 139264-15-6](/img/structure/B563128.png)
4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one” is a complex organic molecule. It contains an indole ring, which is a prevalent structure in many natural products and drugs . The indole ring is attached to an oxazolidinone group, a type of heterocyclic compound that is often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole ring and the oxazolidinone ring would likely contribute significantly to the compound’s overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Indole compounds are known to undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .
Scientific Research Applications
It appears that specific applications of Didesmethyl Zolmitriptan in scientific research are not readily available in the search results. However, based on the information that Didesmethyl Zolmitriptan is a metabolite of Zolmitriptan and is used as a reference standard in pharmaceutical testing , we can infer some potential applications:
Mechanism of Action
Target of Action
Didesmethyl Zolmitriptan, a derivative of Zolmitriptan, is believed to target the 5-hydroxytryptamine (5-HT) 1B/1D/1F receptors . These receptors are part of the serotonin receptor family and play a crucial role in the pathophysiology of migraines .
Mode of Action
As a selective 5-HT 1B/1D receptor agonist, Didesmethyl Zolmitriptan binds with high affinity to these receptors . This binding leads to vasoconstriction of intracranial blood vessels and can inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings . This interaction helps alleviate the symptoms of migraines .
Biochemical Pathways
The activation of 5-HT 1B/1D receptors by Didesmethyl Zolmitriptan leads to a cascade of events that ultimately result in the relief of migraine symptoms. The vasoconstriction of cerebral blood vessels reduces the inflammation and dilation associated with migraines . Additionally, the inhibition of pro-inflammatory neuropeptides further reduces inflammation and pain .
Pharmacokinetics
Zolmitriptan, the parent compound of Didesmethyl Zolmitriptan, is metabolized in the liver, likely by CYP1A2 and monoamine oxidase (MAO) . It has a mean elimination half-life of approximately three hours
Result of Action
The action of Didesmethyl Zolmitriptan results in the alleviation of migraine symptoms. By causing vasoconstriction and inhibiting the release of pro-inflammatory neuropeptides, it can reduce the pain, nausea, sensitivity to light and sound, and other symptoms associated with migraines .
Action Environment
The action of Didesmethyl Zolmitriptan can be influenced by various environmental factors. Additionally, factors such as the patient’s liver function can impact the metabolism and efficacy of the drug . It’s also worth noting that the compound’s action may be affected by the presence of other drugs, particularly those that inhibit CYP1A2 or MAO .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c15-4-3-10-7-16-13-2-1-9(6-12(10)13)5-11-8-19-14(18)17-11/h1-2,6-7,11,16H,3-5,8,15H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOBWHOGNBPTDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661919 |
Source
|
Record name | 4-{[3-(2-Aminoethyl)-1H-indol-5-yl]methyl}-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |
CAS RN |
139264-15-6 |
Source
|
Record name | 4-{[3-(2-Aminoethyl)-1H-indol-5-yl]methyl}-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.